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Compound of Interest

Compound Name: Daclatasvir RSSR Isomer

Cat. No.: B15352905

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic Hepatitis
C virus (HCV) infection. To ensure the quality, efficacy, and safety of Daclatasvir drug products,
a validated stability-indicating analytical method is crucial. This method must be able to
accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential
degradation products, which may form during manufacturing, storage, or administration. This
application note details a robust stability-indicating Reverse Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the determination of Daclatasvir in bulk drug and
pharmaceutical dosage forms.

Principle

The developed method utilizes isocratic RP-HPLC with UV detection to separate Daclatasvir
from its degradation products. The drug substance is subjected to forced degradation under
various stress conditions as mandated by the International Council for Harmonisation (ICH)
guideline Q1A (R2) to generate potential degradants.[1] The chromatographic conditions are
optimized to achieve adequate resolution between the parent drug and all degradation
products. The method is then validated according to ICH Q2 (R1) guidelines to demonstrate its
suitability for its intended purpose.[1]

Experimental Protocols
Instrumentation and Chromatographic Conditions
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A standard HPLC system equipped with a UV-Vis detector is suitable for this assay.

Parameter Recommended Condition

HPLC System Agilent 1100 or equivalent with UV-Vis Detector

Column Hypersil C18 (250 mm x 4.6 mm, 5 yum)

Mobile Phase Acetonitrile : 0.05% o-phosphoric acid in water
(50:50 viv)[2][3]

Flow Rate 0.7 mL/min[2][3]

Detection Wavelength 315 nm[2][3]

Injection Volume 20 pL

Column Temperature 40 °C[2]

Run Time 10 minutes

Preparation of Solutions

o Standard Stock Solution (100 pg/mL): Accurately weigh 10 mg of Daclatasvir reference
standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the
mobile phase.

e Working Standard Solution (10 pg/mL): Pipette 10 mL of the Standard Stock Solution into a
100 mL volumetric flask and dilute to volume with the mobile phase.

o Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer
a quantity of powder equivalent to 10 mg of Daclatasvir to a 100 mL volumetric flask. Add
approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the
mobile phase, mix well, and filter through a 0.45 pm nylon syringe filter. Pipette 10 mL of the
filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating
nature of the method.[1][2]
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e Acid Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N HCI. Reflux
the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N NaOH, and dilute to 100 mL
with the mobile phase.

o Base Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of 0.1 N NaOH. Reflux
the solution at 80°C for 4 hours.[2] Cool, neutralize with 0.1 N HCI, and dilute to 100 mL with
the mobile phase.

o Oxidative Degradation: To 10 mL of the Standard Stock Solution, add 10 mL of 30% H202.
Reflux the solution at 60°C for 6 hours.[2] Cool and dilute to 100 mL with the mobile phase.

o Thermal Degradation: Expose the solid Daclatasvir powder to a temperature of 105°C in a
hot air oven for 24 hours.[4] Prepare a 10 pg/mL solution from the stressed sample.

o Photolytic Degradation: Expose the solid Daclatasvir powder to UV light (200 Wh/m?) and
visible light (1.2 million lux hours) in a photostability chamber.[4] Prepare a 10 pg/mL solution
from the stressed sample.

e Neutral Hydrolysis: To 10 mL of the Standard Stock Solution, add 10 mL of purified water.
Reflux the solution at 80°C for 72 hours.[1] Cool and dilute to 100 mL with the mobile phase.

Method Validation Protocol

The developed method should be validated as per ICH guidelines for the following parameters:

» Specificity: Analyze the blank, placebo, standard solution, and the stressed samples. The
method is considered specific if the Daclatasvir peak is well-resolved from any degradation
products and excipients.

» Linearity: Prepare a series of at least five concentrations of Daclatasvir ranging from 10-50
png/mL.[2] Plot a calibration curve of peak area versus concentration and determine the
correlation coefficient.

e Accuracy (% Recovery): Perform recovery studies by spiking a known amount of Daclatasvir
standard into a placebo preparation at three concentration levels (e.g., 80%, 100%, and
120% of the nominal concentration). The recovery should be within 98-102%.
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e Precision:

o Repeatability (Intra-day precision): Analyze six replicate injections of the working standard
solution on the same day. The Relative Standard Deviation (RSD) should be less than 2%.

o Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a
different analyst and/or instrument. The RSD between the two days' results should be less
than 2%.

 Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ
based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard
deviation of the response and the slope of the calibration curve.

e Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate by £0.1
mL/min, mobile phase composition by £2%, and column temperature by +5°C) and observe
the effect on the system suitability parameters.

Data Presentation
Table 1: Summary of Forced Degradation Studies for
Daclatasvir
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% Number of
Stress Reagent/Co . Temperatur . .
o o Duration Degradatio Degradatio
Condition ndition e
n n Products
Acid
_ 0.1 N HCI 4 hours 80°C 27.93 3[2][3]
Hydrolysis
Base
) 0.1 N NaOH 4 hours 80°C 31.87 2[2][3]
Hydrolysis
Oxidative
) 30% H202 6 hours 60°C 29.94 1[3]
Degradation
Thermal
) Dry Heat 24 hours 105°C 33.18 1[5]
Degradation
Photolytic UV & Visible As per ICH )
) ) Ambient Stable[2] 0
Degradation Light Q1B
Neutral
) Water 72 hours 80°C Stable[2] 0
Hydrolysis

ble 2: < ¢ Method Validat

Parameter Result Acceptance Criteria
Linearity Range 10-50 pg/mL[2] -

Correlation Coefficient (r2) >0.999 >0.999

Accuracy (% Recovery) 97.95% to 100.78%][2] 98.0% - 102.0%

Precision (% RSD)

- Repeatability <1.0% <2.0%
- Intermediate Precision <1.5% < 2.0%
LOD Report Value (ug/mL) -
LOQ Report Value (ug/mL) -

System suitability parameters
Robustness Robust
pass
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Visualizations
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Caption: Daclatasvir degradation under stress conditions.
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Caption: Workflow for stability-indicating assay development.
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Caption: Key parameters for method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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